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molecular formula C11H13BrO3 B8314381 (5-bromo-2-hydroxyphenyl) 2,2-dimethylpropanoate

(5-bromo-2-hydroxyphenyl) 2,2-dimethylpropanoate

Cat. No. B8314381
M. Wt: 273.12 g/mol
InChI Key: UNJJJTJIDFCXEN-UHFFFAOYSA-N
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Patent
US06583321B1

Procedure details

2,2 dimethylpropionic acid 2-hydroxyphenylester (6 g) was dissolved in dichloromethane and bromine (4 ml) was added slowly at 0° C. Then, the blended solution was reacted for 30 minutes at −75° C. After completing the reaction, sodium thiosulfate was added to remove bromine, water was added to dilute, and extracted with ethylacetate. A resulting organic layer was dried over anhydrous magnesium sulfate and distilled under reduced pressure. As a result, the present compound (2.2 g, productive yield 97%) was obtained as a white solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11].[Br:15]Br.S([O-])([O-])(=O)=S.[Na+].[Na+]>ClCCl>[Br:15][C:5]1[CH:6]=[CH:7][C:2]([OH:1])=[C:3]([O:8][C:9](=[O:14])[C:10]([CH3:11])([CH3:13])[CH3:12])[CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
OC1=C(C=CC=C1)OC(C(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
BrBr
Step Three
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, the blended solution was reacted for 30 minutes at −75° C
Duration
30 min
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to remove bromine, water
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
to dilute
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
A resulting organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
As a result, the present compound (2.2 g, productive yield 97%) was obtained as a white solid

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC(=C(C1)OC(C(C)(C)C)=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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